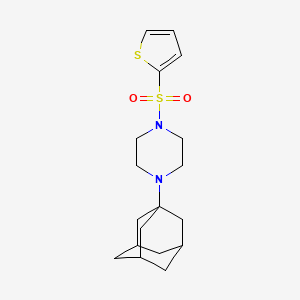![molecular formula C18H18F2N2O2 B4796596 1-[(2-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4796596.png)
1-[(2-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine
Übersicht
Beschreibung
1-[(2-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine, also known as fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant and anxiolytic drug. It is a potent inhibitor of serotonin reuptake, leading to increased levels of serotonin in the synaptic cleft and enhancing its therapeutic effects.
Wirkmechanismus
Fluoxetine works by selectively inhibiting the reuptake of serotonin in the presynaptic neuron, leading to increased levels of serotonin in the synaptic cleft. This enhances serotonin neurotransmission and is thought to be responsible for its therapeutic effects. Fluoxetine also has some affinity for other receptors, such as sigma-1 and sigma-2 receptors, which may contribute to its effects on behavior and cognition.
Biochemical and Physiological Effects
Fluoxetine has been shown to increase the levels of serotonin in the brain and peripheral tissues, leading to changes in behavior and physiology. It has been shown to enhance neuroplasticity, increase the number of dendritic spines, and promote the survival of new neurons in the hippocampus. Fluoxetine has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
Fluoxetine is a widely used tool in neuroscience research due to its ability to selectively increase serotonin neurotransmission. Its effects on behavior and cognition have been extensively studied in animal models, making it a valuable tool for investigating the neurobiology of psychiatric disorders. However, its use in laboratory experiments is limited by its potential side effects and the need for careful dosing to avoid confounding effects.
Zukünftige Richtungen
Future research on 1-[(2-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine could focus on its potential use in the treatment of other psychiatric disorders, such as schizophrenia, bipolar disorder, and addiction. Additionally, further investigation into its effects on neuroplasticity and the HPA axis could provide insights into the mechanisms underlying its therapeutic effects. Finally, the development of more selective serotonin reuptake inhibitors could lead to the discovery of new treatments for psychiatric disorders with fewer side effects.
Wissenschaftliche Forschungsanwendungen
Fluoxetine has been extensively studied for its therapeutic effects on depression, anxiety, obsessive-compulsive disorder, and bulimia nervosa. It has also been investigated for its potential use in the treatment of other disorders, such as autism spectrum disorder, post-traumatic stress disorder, and premenstrual dysphoric disorder. Additionally, 1-[(2-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been used in animal models to study the effects of serotonin on behavior, cognition, and neuroplasticity.
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c19-14-5-7-15(8-6-14)21-9-11-22(12-10-21)18(23)13-24-17-4-2-1-3-16(17)20/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTFVOSAWPCTTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B4796530.png)

![N-2-biphenylyl-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4796560.png)
![3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B4796568.png)
![3-methyl-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4796584.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4796589.png)

![N-[2-(4-methylphenoxy)ethyl]-2-propanamine hydrochloride](/img/structure/B4796607.png)

![2-({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B4796615.png)
![N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B4796616.png)


